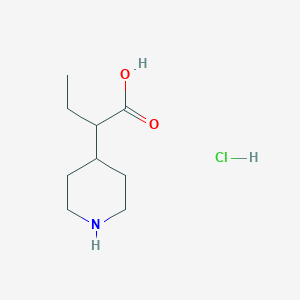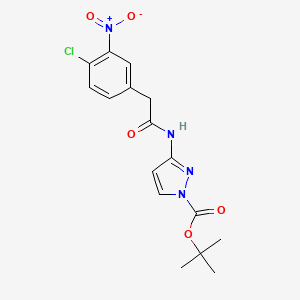
N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyrazole ring, a chloro-nitrophenyl group, and a tert-butoxycarbonyl (Boc) protecting group. Compounds like this are often used in medicinal chemistry and organic synthesis due to their unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the Boc Protecting Group: The pyrazole ring is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Acetamide Formation: The protected pyrazole is then reacted with 4-chloro-3-nitrobenzoyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes also consider cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Substitution: Formation of various substituted derivatives.
Reduction: Formation of the corresponding amine.
Deprotection: Formation of the free amine derivative.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors or receptor ligands.
Medicine: Exploration as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials or agrochemicals.
Mécanisme D'action
The mechanism of action of N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyrazole ring and nitrophenyl group can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Boc-3-pyrazolyl)-2-(4-chlorophenyl)acetamide: Lacks the nitro group, which can affect its reactivity and biological activity.
N-(1-Boc-3-pyrazolyl)-2-(4-nitrophenyl)acetamide: Lacks the chloro group, which can influence its chemical properties.
N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-methylphenyl)acetamide: Contains a methyl group instead of a nitro group, altering its steric and electronic properties.
Uniqueness
N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide is unique due to the combination of the chloro and nitro groups on the phenyl ring, which can significantly impact its chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C16H17ClN4O5 |
|---|---|
Poids moléculaire |
380.78 g/mol |
Nom IUPAC |
tert-butyl 3-[[2-(4-chloro-3-nitrophenyl)acetyl]amino]pyrazole-1-carboxylate |
InChI |
InChI=1S/C16H17ClN4O5/c1-16(2,3)26-15(23)20-7-6-13(19-20)18-14(22)9-10-4-5-11(17)12(8-10)21(24)25/h4-8H,9H2,1-3H3,(H,18,19,22) |
Clé InChI |
CXLCGIHVFADFKP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=CC(=N1)NC(=O)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



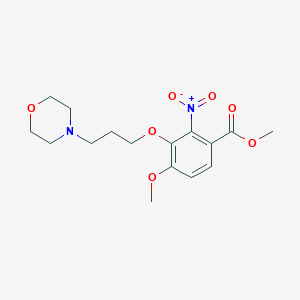


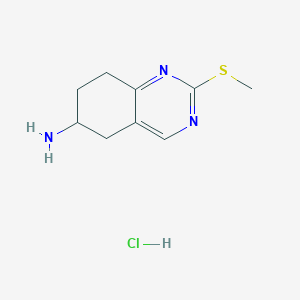

![1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13728249.png)
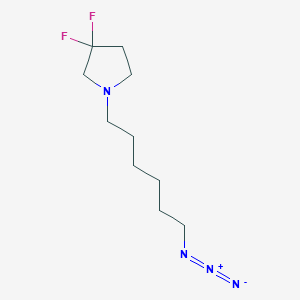
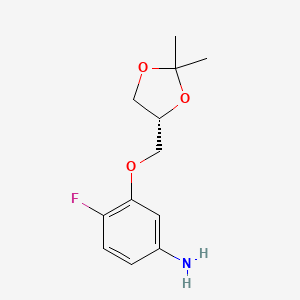

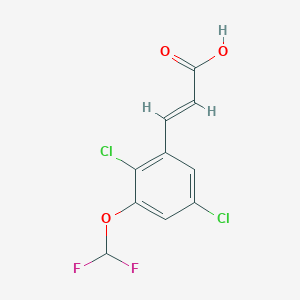

![1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B13728291.png)
